Cafamycin

Overview

Description

Cafamycin is a novel polyether antibiotic that exhibits significant activity against gram-positive bacteria, including Staphylococcus aureus. It also demonstrates insecticidal and antiprotozoal activities. This compound is isolated from the culture fluid of Streptomyces species, an organism known for producing the anthracycline antibiotic galtamycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cafamycin is produced through fermentation processes involving Streptomyces species. The fermentation parameters, such as substrate concentration, moisture content, potassium dihydrogen phosphate, inoculum size, and ammonium oxalate, are optimized to maximize yield . The fermentation liquid undergoes pretreatment, adsorbent resin chromatography, and reverse phase silica gel column chromatography to purify this compound .

Industrial Production Methods: Industrial production of this compound involves solid-state fermentation using Streptomyces clavuligerus, Streptomyces cattleya, and Nocardia lactamdurans. The optimized conditions yield a significant amount of this compound, which is then purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cafamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its antibacterial properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial activity and stability .

Scientific Research Applications

Cafamycin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyether antibiotics and their chemical properties.

Biology: Investigated for its antibacterial, insecticidal, and antiprotozoal activities.

Medicine: Explored for its potential use in treating infections caused by gram-positive bacteria, including drug-resistant strains.

Industry: Utilized in the development of new antibiotics and insecticides

Mechanism of Action

Cafamycin exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

- Cephamycin C

- Cefoxitin

- Cefotetan

- Cefmetazole

Comparison: Cafamycin is unique due to its polyether structure and broad-spectrum activity against gram-positive bacteria. Unlike other cephamycins, this compound also exhibits insecticidal and antiprotozoal activities, making it a versatile compound for various applications .

This compound’s stability against β-lactamases and its activity against anaerobic strains further distinguish it from other cephamycin derivatives .

Biological Activity

Cafamycin, an indanomycin analogue, was first identified from a Streptomyces species in 1987. It is a member of the pyrroloketoindane family and exhibits significant biological activity, particularly as an antibiotic against various pathogens. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against different microorganisms, and relevant case studies.

This compound functions primarily as an antibiotic by inhibiting bacterial protein synthesis. It binds to the ribosomal RNA of the bacterial ribosome, leading to mistranslation during protein synthesis. This interaction disrupts the normal function of the ribosome, resulting in the production of nonfunctional proteins and ultimately causing cell death. The specific binding sites and affinities for various ribosomal components can vary among different bacterial species, influencing its effectiveness.

Antimicrobial Spectrum

This compound has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Key findings include:

- Efficacy against Pathogens : this compound shows potent activity against clinically relevant pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Studies have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for these organisms.

- Resistance Mechanisms : Some bacteria have developed resistance mechanisms that can diminish the effectiveness of this compound. These include enzymatic modification or alteration of target sites within the ribosome.

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound in different contexts:

- In Vitro Studies :

- In Vivo Efficacy :

- Comparative Analysis :

Data Table: Summary of Biological Activity

| Pathogen | MIC (µg/mL) | Activity Type | Notes |

|---|---|---|---|

| Staphylococcus aureus | 0.5 - 2 | Bactericidal | Effective against MRSA |

| Streptococcus pneumoniae | 1 - 4 | Bactericidal | High susceptibility |

| Enterococcus faecalis | 4 - 8 | Bacteriostatic | Resistance observed in some strains |

| Escherichia coli | >32 | Ineffective | Limited activity |

Properties

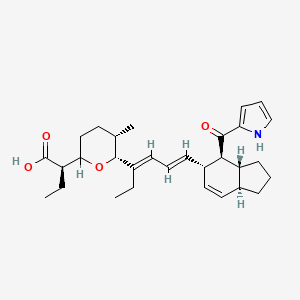

IUPAC Name |

(2R)-2-[(5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO4/c1-4-20(29-19(3)14-17-26(35-29)23(5-2)30(33)34)9-6-11-22-16-15-21-10-7-12-24(21)27(22)28(32)25-13-8-18-31-25/h6,8-9,11,13,15-16,18-19,21-24,26-27,29,31H,4-5,7,10,12,14,17H2,1-3H3,(H,33,34)/b11-6+,20-9+/t19-,21-,22-,23+,24+,26?,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINFXFISYDXMAU-JMSKQREWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(C(O1)C(=CC=CC2C=CC3CCCC3C2C(=O)C4=CC=CN4)CC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1CC[C@@H]([C@@H](O1)/C(=C/C=C/[C@H]2C=C[C@@H]3CCC[C@H]3[C@@H]2C(=O)C4=CC=CN4)/CC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112303-17-0 | |

| Record name | Cafamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112303170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.